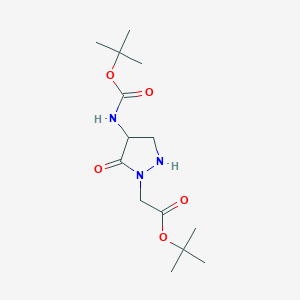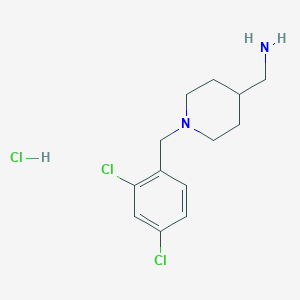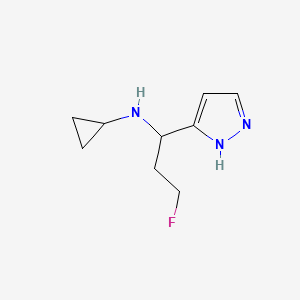
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate typically involves the protection of an amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The BOC group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for BOC deprotection.
Major Products Formed
The major products formed from these reactions include free amines, oxides, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This intermediate can be selectively deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Another BOC-protected compound used in organic synthesis.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Used in the synthesis of boronic acid derivatives.
tert-Butyl 4-(hydroxymethyl)benzylcarbamate: Employed in the protection of hydroxyl groups.
Uniqueness
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This makes it particularly useful in complex organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C14H25N3O5 |
|---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrazolidin-1-yl]acetate |
InChI |
InChI=1S/C14H25N3O5/c1-13(2,3)21-10(18)8-17-11(19)9(7-15-17)16-12(20)22-14(4,5)6/h9,15H,7-8H2,1-6H3,(H,16,20) |
InChI-Schlüssel |
CIZUXSGYEKKMDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(CN1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)





![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)
![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)






